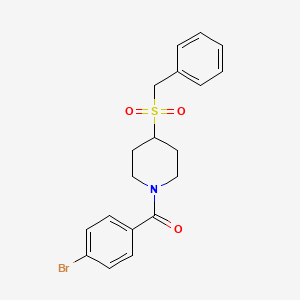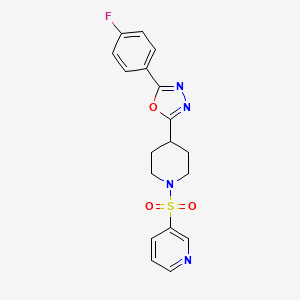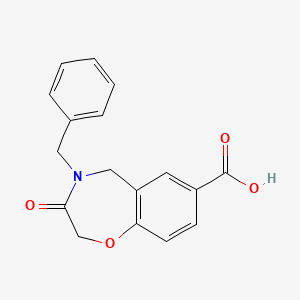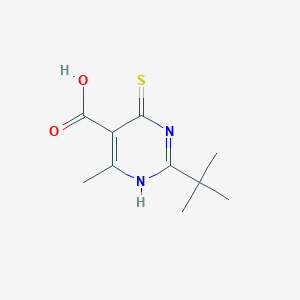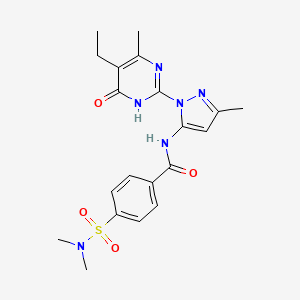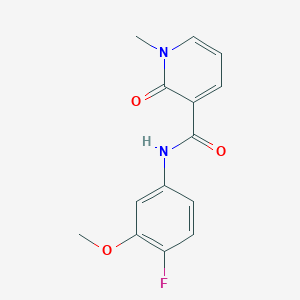
N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide, also known as FMOC-L-Leu, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of pyridine carboxamides and has gained attention due to its various biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide has been shown to inhibit the replication of various viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide is also a substrate for protease assays, which makes it useful for studying the activity of proteases in various biological systems. However, N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. In addition, N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide has not been extensively studied in vivo, which limits its potential applications in animal models.
Direcciones Futuras
There are several future directions for the study of N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases and cancer. Another direction is to study the mechanism of action of N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide in more detail, particularly its interaction with COX-2 and the caspase pathway. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide in vivo, which will be important for its potential use as a therapeutic agent.
Conclusion:
In conclusion, N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide is a chemical compound that has gained attention due to its various biological activities. It has been widely used in scientific research for studying the activity of proteases, as well as for its anti-inflammatory, anti-cancer, and anti-viral properties. N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide has several advantages for lab experiments, including its stability and use as a protease substrate. However, it also has some limitations, such as its limited solubility and lack of in vivo studies. Further research is needed to fully understand the potential applications of N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide involves the reaction between 4-fluoro-3-methoxyaniline and ethyl 2-oxo-4-phenylbutyrate in the presence of sodium hydride. The reaction proceeds through an intermediate stage where the amide bond is formed between the pyridine and carboxylic acid groups. The final product is then purified by column chromatography to obtain a white crystalline powder.
Aplicaciones Científicas De Investigación
N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide has been widely used in scientific research due to its various biological activities. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide has also been used as a substrate for protease assays, as it is cleaved by various proteases to release the FMOC group. This property has been used to study the activity of proteases in various biological systems.
Propiedades
IUPAC Name |
N-(4-fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c1-17-7-3-4-10(14(17)19)13(18)16-9-5-6-11(15)12(8-9)20-2/h3-8H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLNKOYQNOAULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC(=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate hydrochloride](/img/structure/B2451942.png)
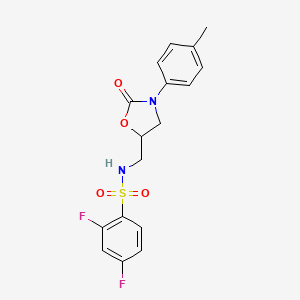
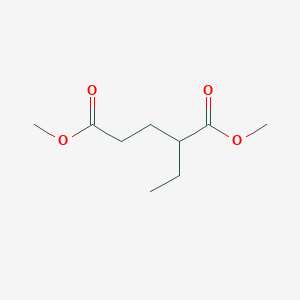

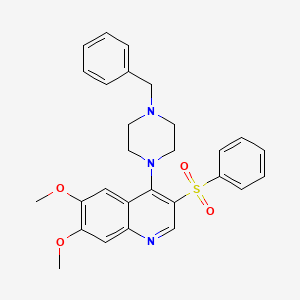
![methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate](/img/structure/B2451948.png)
![N-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2451951.png)
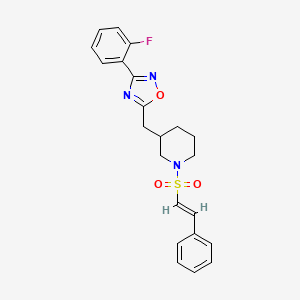
![1-{4-[(4-methoxybenzoyl)amino]benzoyl}-N-(2-methoxyethyl)prolinamide](/img/structure/B2451955.png)
